![molecular formula C10H14N2O2 B2782820 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2402828-56-0](/img/structure/B2782820.png)
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . This reaction leads to the formation of 1H-pyrazoles. It is proposed that the unstable 3H-pyrazoles are initially formed, which then aromatize to 1H-pyrazoles as a result of the Van Alphen–Huttel prototropic rearrangement .Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to be biologically active and form the basic structural fragments of many important compounds such as celecoxib, sildenafil, and fipronil .
Mode of Action
It is known that pyrazole derivatives can be prepared through the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . This reaction leads to the formation of 1H-pyrazoles, which are initially formed as unstable 3H-pyrazoles and then aromatize to 1H-pyrazoles as a result of the Van Alphen–Huttel prototropic rearrangement .
Biochemical Pathways
It is known that similar compounds with a pyrazole core can serve as the basis for new drugs with selective action .
properties
IUPAC Name |
2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h6H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSIQPPNGQFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C(=NN12)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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